(4-Fluoropyridin-3-yl)methanol
Description
(4-Fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 3-position and a fluorine atom at the 4-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a reactive site for further derivatization .
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYBZNUPRFGFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the reaction of 4-fluoropyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluoropyridine derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoropyridine-3-carboxylic acid or 4-Fluoropyridine-3-carbaldehyde.
Reduction: 4-Fluoropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological differences between (4-Fluoropyridin-3-yl)methanol and related compounds:
Table 1: Comparative Analysis of Pyridine Methanol Derivatives
Key Comparative Insights:
Halogen Substitution Effects Fluorine vs. Chlorine: The fluorine atom in this compound offers higher electronegativity and smaller atomic radius compared to chlorine in (4-chloropyridin-3-yl)methanol.
Ring System Variations Pyridine vs. Piperidine: (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl-methanol replaces the pyridine ring with a piperidine scaffold, altering conformational flexibility and hydrogen-bonding patterns. This modification is critical in optimizing interactions with enzymes like lysine-specific demethylase (LSD1) .
Biological Activity Enzyme Inhibition: this compound (compound 25 in ) exhibits an 8-fold reduction in LSD1 inhibitory activity (Ki = 1.8 μM) compared to its phenyl analog (Ki = 2.3 μM). This highlights the unfavorable impact of pyridine’s nitrogen atom on binding affinity . Stereochemical Influence: Piperidine derivatives like (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl-methanol demonstrate that stereochemistry at the hydroxymethyl group significantly affects potency, underscoring the importance of 3D structure in drug design .
Synthetic Accessibility Fluoropyridine derivatives are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, (4-chloropyridin-3-yl)methanol is prepared using malononitrile and triethylamine in ethanol , while trifluoromethyl-substituted analogs require palladium-mediated cross-coupling .
Biological Activity
(4-Fluoropyridin-3-yl)methanol is a fluorinated aromatic compound with the molecular formula CHFNO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and pharmaceutical applications. The presence of the fluorine atom in the pyridine ring enhances its binding affinity to various biological targets, which influences its pharmacological properties.
Basic Chemical Structure
- Molecular Formula : CHFNO
- Molecular Weight : 143.11 g/mol
- CAS Number : 1227601-63-9
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form corresponding aldehydes or acids.
- Reduction : Reduction can yield different alcohols or amines.
- Substitution : The fluorine atom may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvent |
| Substitution | NaOMe, KOtBu | Base-catalyzed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes, potentially inhibiting their activity.
- Receptor Interaction : The methanol group allows for hydrogen bonding, influencing receptor modulation.
Case Studies and Research Findings
- Antibacterial Activity :
-
Enzyme Interaction Studies :
- Research indicated that this compound can serve as a substrate in enzyme assays, demonstrating its role in metabolic pathways and enzyme kinetics.
- Pharmaceutical Applications :
Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
